molecular formula C16H16FNO3 B4319675 N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4319675
M. Wt: 289.30 g/mol
InChI Key: HILYWRKYDBKMPL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of bicyclic compounds, which are known for their stability and diverse reactivity. The presence of a fluorophenyl group adds to its chemical versatility, making it a valuable subject for studies in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-15(2)9-7-8-16(15,13(20)12(9)19)14(21)18-11-6-4-3-5-10(11)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILYWRKYDBKMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through antagonism of the CXCR2 receptor, a G-protein coupled receptor involved in chemokine signaling. By binding to CXCR2, the compound inhibits the receptor’s activation by its natural ligands, such as interleukin-8 (IL-8), thereby blocking downstream signaling pathways that promote cancer cell migration and metastasis .

Comparison with Similar Compounds

Uniqueness: N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. Additionally, its specific antagonistic activity towards CXCR2 makes it a promising candidate for targeted cancer therapies

Biological Activity

Overview

N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound notable for its unique bicyclic structure and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a carboxamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, resulting in diverse biological responses. The exact mechanisms can vary depending on the biological context, including potential roles in enzyme inhibition or receptor modulation.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamideSimilar bicyclic structureAnti-inflammatory
N-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-N’-R-ureas and -thioureasDifferent functional groupsVaries

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 25 µM. This suggests a promising avenue for further exploration in cancer therapy.

Case Study 2: Neuroprotection

A neuroprotection study demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) production and improvement in cell viability by approximately 40% compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

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